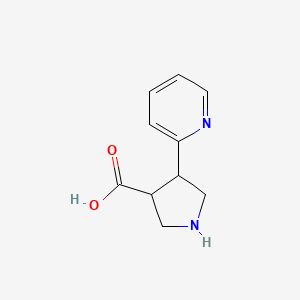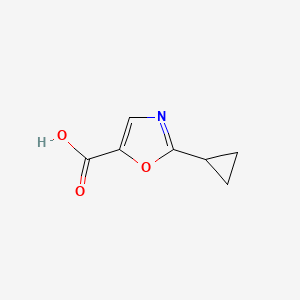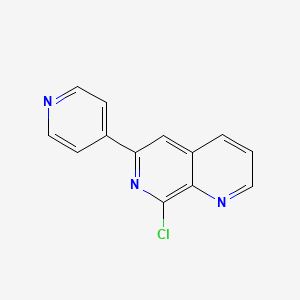
8-クロロ-6-(ピリジン-4-イル)-1,7-ナフチリジン
概要
説明
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes and materials with specific properties.
作用機序
Target of Action
The primary target of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is the enzyme known as farnesyl-protein transferase (FPT) . FPT plays a crucial role in the post-translational modification of proteins, particularly those involved in signal transduction pathways .
Mode of Action
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine: interacts with FPT by inhibiting its activity . This inhibition prevents the farnesylation of proteins, a process that is necessary for their proper function . As a result, the normal functioning of these proteins is disrupted, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FPT by 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine affects the Ras signaling pathway . The Ras proteins are involved in transmitting signals within cells, which can lead to cell growth and division . By inhibiting FPT, the compound prevents the proper functioning of the Ras proteins, thereby affecting the signaling pathway .
Result of Action
The molecular and cellular effects of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine ’s action primarily involve the disruption of signal transduction pathways. By inhibiting the activity of FPT, the compound prevents the farnesylation of proteins, leading to changes in cellular processes such as cell growth and division .
生化学分析
Biochemical Properties
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of farnesyl-protein transferase (FPT). This enzyme is responsible for the post-translational modification of proteins, including the addition of a farnesyl group to the cysteine residue of target proteins. The inhibition of FPT by 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine prevents the proper localization and function of proteins such as H-Ras, which is involved in cell signaling pathways . This compound interacts with the enzyme’s active site, forming a stable complex that inhibits its activity.
Cellular Effects
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the processing of H-Ras, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . Additionally, 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine involves its binding to the active site of farnesyl-protein transferase, thereby inhibiting its enzymatic activity . This inhibition prevents the farnesylation of target proteins, such as H-Ras, which is essential for their proper localization and function. The compound’s interaction with FPT is characterized by the formation of a stable enzyme-inhibitor complex, which effectively blocks the enzyme’s activity. Additionally, 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine has been shown to modulate gene expression by affecting the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine maintains its inhibitory effects on farnesyl-protein transferase and its ability to induce apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits farnesyl-protein transferase and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses
Metabolic Pathways
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is involved in several metabolic pathways, primarily through its interaction with farnesyl-protein transferase . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The metabolic flux of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is influenced by the presence of cofactors and other interacting enzymes, which can affect its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on farnesyl-protein transferase . The distribution of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine is influenced by its physicochemical properties, including its lipophilicity and molecular size . Additionally, the compound’s localization within specific cellular compartments is facilitated by its interaction with intracellular transport proteins .
Subcellular Localization
8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine exhibits specific subcellular localization, which is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with farnesyl-protein transferase and inhibits its activity . Additionally, 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine may be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-3-cyanopyridine with suitable reagents can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions: 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives .
類似化合物との比較
Quinolines: Similar in structure but differ in the position of nitrogen atoms.
Pyridines: Lack the fused ring system present in naphthyridines.
Isoquinolines: Differ in the arrangement of the nitrogen atoms within the ring system.
Uniqueness: 8-Chloro-6-(pyridin-4-YL)-1,7-naphthyridine stands out due to its unique combination of chlorine and pyridine moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
8-chloro-6-pyridin-4-yl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-12-10(2-1-5-16-12)8-11(17-13)9-3-6-15-7-4-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCPVJIUJSNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697433 | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-29-7 | |
| Record name | 8-Chloro-6-(4-pyridinyl)-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211595-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(pyridin-4-yl)-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


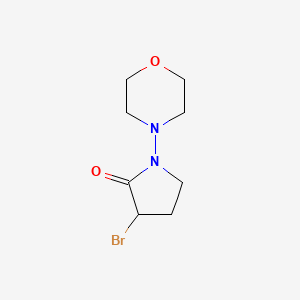
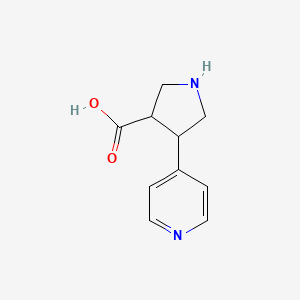
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
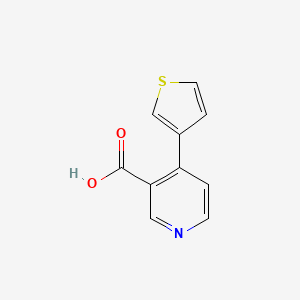
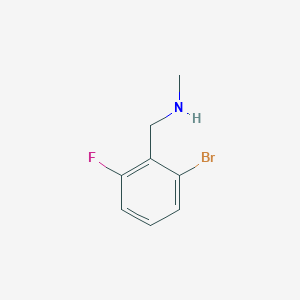
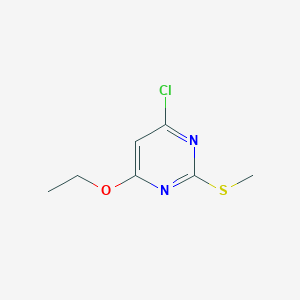
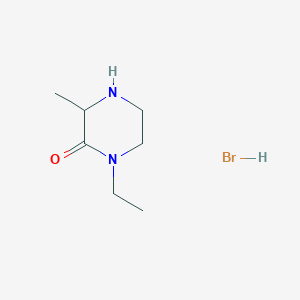
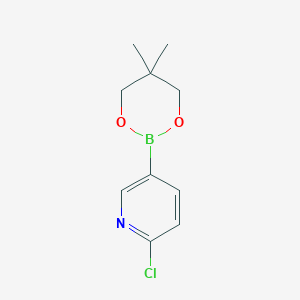
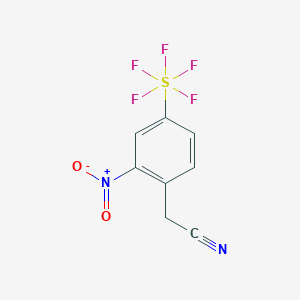
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
